2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid
Description
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid is a phenoxy acetic acid derivative featuring a unique 2-amino-1,2-dicyanoethenyl imine substituent at the para position of the phenyl ring.
Properties
IUPAC Name |
2-[4-[(2-amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c14-5-11(16)12(6-15)17-7-9-1-3-10(4-2-9)20-8-13(18)19/h1-4,7H,8,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRTMSCNOYYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the synthesis of a phenoxy intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with chloroacetic acid under basic conditions to form 4-(carboxymethyl)phenol.
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Introduction of the Amino and Dicyano Groups: : The phenoxy intermediate is then reacted with malononitrile and ammonium acetate in the presence of a suitable catalyst to introduce the amino and dicyano groups, forming the desired 2-amino-1,2-dicyanoethenyl moiety.
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Final Coupling Reaction: : The final step involves the coupling of the intermediate with the phenoxyacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s distinguishing feature is the 2-amino-1,2-dicyanoethenyl imine group, which contrasts with substituents in analogs:
- Sulfonyl-Benzimidazole Derivatives (e.g., compounds 5c, 6c, 5d in ): Contain bulky sulfonyl-benzimidazole moieties, enhancing steric hindrance and electron-withdrawing effects .
- Triazole-Thione Derivatives (e.g., ): Feature a 1,2,4-triazole-thione group, introducing sulfur-based reactivity and planar geometry .
- Pyrazolo-Triazolo-Pyrimidine Derivatives (): Include fused heterocyclic systems, likely improving receptor-binding affinity due to extended π-conjugation .
- Alkyl-Substituted Phenoxy Acetic Acids (e.g., 2-[4-(sec-butyl)phenoxy]acetic acid, ): Possess branched alkyl chains, increasing lipophilicity .
Table 1: Key Structural Comparisons
Physicochemical Properties
- Solubility: Sodium salts (e.g., 6c, 6d in ) exhibit high water solubility due to ionic character . Alkyl-substituted analogs () are more lipophilic, favoring membrane permeability . The target compound’s cyano and amino groups may balance solubility (via hydrogen bonding) and lipophilicity.
- Stability: Sulfonyl groups () confer resistance to hydrolysis . The target’s dicyanoethenyl imine may enhance stability through conjugation, though cyano groups could hydrolyze under acidic/basic conditions.
Biological Activity
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Modulation of Cell Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer properties of 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid. Notably:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be in the micromolar range, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| HeLa | 10 |
Apoptotic Induction
The compound induces apoptosis in cancer cells through:
- Mitochondrial Pathway Activation : Analysis revealed that treatment with the compound leads to a decrease in mitochondrial membrane potential, a hallmark of early apoptosis.
- Caspase Activation : Increased levels of activated caspases were observed, confirming the apoptotic pathway's involvement.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of the compound using a xenograft model. Mice injected with human cancer cells treated with the compound showed a significant reduction in tumor size compared to control groups.
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
